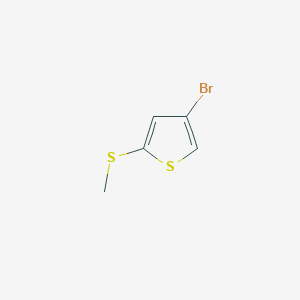

4-Bromo-2-(methylthio)thiophene

Descripción general

Descripción

4-Bromo-2-(methylthio)thiophene is a heterocyclic compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylthio)thiophene typically involves the bromination of 2-(methylthio)thiophene. One common method is the reaction of 2-(methylthio)thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling with aryl or alkyl boronic acids, enabling the synthesis of biaryl or alkyl-substituted thiophenes.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : 1,4-Dioxane/H₂O

-

Temperature : 90°C

Example Reactions :

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-2-(methylthio)thiophene | 44 |

| 3-Chloro-4-fluorophenyl | 4-(3-Chloro-4-fluorophenyl)-2-(methylthio)thiophene | 51 |

| Phenyl | 4-Phenyl-2-(methylthio)thiophene | 40 |

The bromine exhibits regioselective reactivity in Suzuki couplings, with the aryl-Br bond showing higher activity than the thiophene-Br bond under these conditions .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing bromine atom facilitates nucleophilic substitution, particularly at the 4-position.

Reaction with Thiosemicarbazide :

-

Conditions : Ethanol, glacial acetic acid, reflux (8–10 hours).

-

Product : 5-(4-Bromo-5-(methylthio)thiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Formation of Heterocyclic Derivatives

4-Bromo-2-(methylthio)thiophene serves as a precursor for synthesizing fused heterocycles.

Example : Reaction with hydrazine derivatives under basic conditions yields thiadiazole or triazole analogs:

| Reagent | Product | Yield (%) |

|---|---|---|

| Phenyl isothiocyanate | 5-(4-Bromo-5-(methylthio)thiophen-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | 51 |

| 4-Fluorophenyl hydrazine | 2-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4H-chromen-4-one | 68 |

These reactions highlight its utility in constructing bioactive heterocycles .

Comparative Reactivity with Structural Analogs

The position of substituents critically influences reactivity:

| Compound | Bromine Position | Reactivity in Suzuki Coupling |

|---|---|---|

| This compound | 4 | Moderate (40–51%) |

| 3-Bromo-2-methylthiophene | 3 | Low (<20%) |

| 4-Bromo-thiophene | 4 | High (60–75%) |

The methylthio group in this compound slightly sterically hinders coupling reactions compared to unsubstituted 4-bromothiophene .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Bromo-2-(methylthio)thiophene (CHBrS) features a thiophene ring substituted with a bromine atom and a methylthio group. Its unique electronic structure, derived from the sulfur atoms in the thiophene ring, contributes to its reactivity and versatility in chemical synthesis.

Pharmacological Potential

Thiophene derivatives, including this compound, have been identified as promising pharmacophores due to their ability to interact with various biological targets. The compound's electron-rich nature enhances its potential as a lead compound in drug discovery.

- Anti-inflammatory Agents : Research indicates that thiophene-based compounds can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways. Notably, several FDA-approved drugs containing thiophene rings target these enzymes for treating inflammatory conditions .

- Anticancer Activity : Studies have shown that derivatives of thiophene exhibit anticancer properties by targeting apoptosis modulators and kinases. The structural planarity of the thiophene ring facilitates effective ligand-receptor interactions, enhancing therapeutic efficacy .

Case Study: Drug Development

A recent study synthesized a series of this compound derivatives and evaluated their biological activities. The results indicated that certain modifications led to increased potency against specific cancer cell lines, highlighting the compound's potential in developing new anticancer therapies.

Organic Synthesis

This compound serves as an essential building block in organic synthesis due to its versatile reactivity. It can undergo various reactions, including:

- Suzuki Coupling Reactions : This compound can be utilized in Suzuki cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of more complex aromatic compounds .

- Wittig Reactions : The compound is also involved in Wittig reactions, allowing for the formation of alkenes from carbonyl compounds through the use of phosphonium ylides .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science:

- Conductive Polymers : Thiophene derivatives are integral components in the development of conductive polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine enhances the polymer's conductivity by improving charge transport properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, anticancer agents | Effective against COX/LOX; potential for new drugs |

| Organic Synthesis | Building block for complex molecules | Participates in Suzuki and Wittig reactions |

| Material Science | Conductive polymers | Enhances conductivity in organic electronics |

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(methylthio)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

- 2-Bromo-5-(methylthio)thiophene

- 4-Chloro-2-(methylthio)thiophene

- 2-(Methylthio)thiophene

Comparison: 4-Bromo-2-(methylthio)thiophene is unique due to the specific positioning of the bromine and methylthio groups, which can affect its reactivity and applications. Compared to its analogs, it may exhibit different electronic properties and reactivity patterns, making it suitable for specific synthetic and research applications .

Actividad Biológica

4-Bromo-2-(methylthio)thiophene is a heterocyclic compound characterized by a thiophene ring with a bromine atom and a methylthio group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Chemical Formula : CHBrS

- Molecular Weight : 177.06 g/mol

- Structure : The compound features a thiophene ring substituted at the 4-position with bromine and at the 2-position with a methylthio group, which enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. For instance, studies have shown that thiophene derivatives can effectively inhibit the growth of Acinetobacter baumannii and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) :

The bactericidal activity was confirmed through time-kill curve assays, demonstrating significant reductions in bacterial counts over time.

Anticancer Potential

Thiophene derivatives, including this compound, have been explored for their anticancer properties. The structural attributes of thiophenes allow them to interact with various biological targets involved in cancer progression.

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of thiophenes is highly dependent on their chemical structure. Variations in substituents can significantly influence their efficacy.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-3-methylthiophene | Similar ring structure | Different reactivity patterns due to bromine position |

| 3-Bromo-2-methylthiophene | Different substitution pattern | Potentially different biological activities |

| 4-Methylthiophene | Lacks bromine | Simpler analog for comparison |

| 4-Bromo-thiophene | Simpler derivative | Useful for studying substitution effects |

This table illustrates how modifications to the thiophene structure can lead to variations in biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiophene derivatives found that those with halogen substitutions showed enhanced antimicrobial activity against resistant bacterial strains. The findings suggested that the presence of bromine significantly increased the compounds' ability to penetrate bacterial membranes and disrupt metabolic processes .

- Anticancer Activity : Research on the anticancer potential of thiophene derivatives indicated that specific compounds could induce apoptosis in cancer cells through modulation of cell cycle proteins. This suggests that further exploration into the mechanistic pathways could yield valuable insights for developing new cancer therapies .

Propiedades

IUPAC Name |

4-bromo-2-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZWFWQJUITPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437507 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-65-4 | |

| Record name | Thiophene, 4-bromo-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.